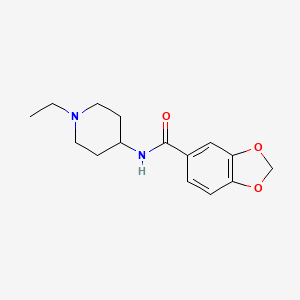![molecular formula C14H24N2 B5233032 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine, also known as BEME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including learning and memory. By inhibiting acetylcholinesterase, this compound may help to improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDNF is known to play a critical role in learning and memory, and its levels are reduced in individuals with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used in neurological research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
Zukünftige Richtungen
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One area of research is to further investigate its mechanism of action and its effects on the brain. Additionally, more studies are needed to determine the optimal dosage and administration of this compound in humans. Another area of research is to investigate the potential therapeutic applications of this compound in other fields, such as cancer research and cardiovascular disease research. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
Several methods have been reported for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 4-ethylpiperazine in the presence of a Lewis acid catalyst. This method yields this compound as a white crystalline solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-15-5-7-16(8-6-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVEKQRRLWLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)

![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)